2,2,4-Trimethyl-2H-1,3-dioxole

Catalog No.
S15257088
CAS No.
51494-95-2
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4-Trimethyl-2H-1,3-dioxole

CAS Number

51494-95-2

Product Name

2,2,4-Trimethyl-2H-1,3-dioxole

IUPAC Name

2,2,4-trimethyl-1,3-dioxole

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-5-4-7-6(2,3)8-5/h4H,1-3H3

InChI Key

KCMRJJTTXAUWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(O1)(C)C

2,2,4-Trimethyl-2H-1,3-dioxole is an organic compound featuring a dioxole ring structure, characterized by the presence of two oxygen atoms within a five-membered ring. Its chemical formula is C7H12O2C_7H_{12}O_2, and it is recognized for its unique structural properties that contribute to its reactivity and potential applications in various fields. The compound contains three methyl groups at the 2 and 4 positions of the dioxole ring, which influences its physical and chemical properties, such as volatility and solubility.

Typical of dioxoles. These include:

  • Nucleophilic Addition: The electrophilic nature of the carbonyl group in dioxoles allows for nucleophilic attack by various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
  • Condensation Reactions: Under acidic or basic conditions, 2,2,4-trimethyl-2H-1,3-dioxole can undergo condensation with aldehydes or ketones to form larger cyclic structures.
  • Oxidation: The presence of methyl groups can facilitate oxidation reactions that convert the compound into more complex derivatives.

Several methods have been developed for synthesizing 2,2,4-trimethyl-2H-1,3-dioxole:

  • Acetalization: This method involves reacting an aldehyde with ethylene glycol under acidic conditions to form a dioxole. The reaction conditions can be optimized using catalysts such as trifluoroacetic acid.
  • Self-condensation of Glyoxal: A more complex route involves the oxidative self-condensation of glyoxal in the presence of catalysts like selenium dioxide and trifluoroacetic acid to yield fused dioxolanes .
  • Direct Synthesis from Dienes: Another synthetic pathway includes cycloaddition reactions involving dienes and carbonyl compounds under catalytic conditions to form the desired dioxole structure.

2,2,4-Trimethyl-2H-1,3-dioxole has potential applications in various fields:

  • Solvent Use: Due to its solvent properties, it may be used in organic synthesis as a medium for reactions involving polar substrates.
  • Precursor in Organic Synthesis: The compound can serve as a building block for synthesizing more complex organic molecules in pharmaceuticals and agrochemicals.
  • Material Science: Its unique structure may be explored for developing new materials with specific electronic or optical properties.

While specific interaction studies on 2,2,4-trimethyl-2H-1,3-dioxole are scarce, similar compounds have been investigated for their interactions with biological macromolecules. These studies often focus on how dioxoles can influence enzyme activity or interact with receptors due to their structural features.

Several compounds share structural similarities with 2,2,4-trimethyl-2H-1,3-dioxole. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-DioxolaneDioxolaneSimple structure; used as a solvent
1,3-DioxaneDioxaneSaturated analogue; lacks double bonds
5-Methyl-1,3-dioxoleDioxoleContains a methyl group; potential biological activity
1-BenzodioxoleBenzodioxoleAromatic character; used in pharmaceuticals

Uniqueness of 2,2,4-Trimethyl-2H-1,3-Dioxole

The uniqueness of 2,2,4-trimethyl-2H-1,3-dioxole lies in its specific arrangement of methyl groups and dioxole structure. This configuration enhances its reactivity compared to simpler dioxoles and allows for diverse synthetic pathways that can lead to novel derivatives with potential applications in various fields such as medicinal chemistry and material science.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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